molecular formula C28H31N3O3 B4087314 N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide

N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B4087314
M. Wt: 457.6 g/mol
InChI Key: YKCMQPWAXKVXCW-UHFFFAOYSA-N
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Description

N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(propan-2-yloxy)benzoic acid with 4-(2-methylphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yloxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3/c1-20(2)34-25-14-8-22(9-15-25)27(32)29-23-10-12-24(13-11-23)30-16-18-31(19-17-30)28(33)26-7-5-4-6-21(26)3/h4-15,20H,16-19H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCMQPWAXKVXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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